molecular formula C10H6N2O B1505358 4-Oxo-3,4-dihydroquinoline-6-carbonitrile CAS No. 304904-62-9

4-Oxo-3,4-dihydroquinoline-6-carbonitrile

Cat. No.: B1505358
CAS No.: 304904-62-9
M. Wt: 170.17 g/mol
InChI Key: QEWQDWQXFANIEZ-UHFFFAOYSA-N
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Description

4-Oxo-3,4-dihydroquinoline-6-carbonitrile is a heterocyclic compound featuring a bicyclic quinoline scaffold with a ketone group at position 4 and a nitrile substituent at position 5. Its molecular framework makes it a versatile intermediate in medicinal chemistry and materials science, particularly in the synthesis of kinase inhibitors and antimicrobial agents. The 4-oxo group contributes to hydrogen-bonding interactions, while the electron-withdrawing carbonitrile moiety enhances reactivity and modulates electronic properties.

Properties

IUPAC Name

4-oxo-3H-quinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-7-1-2-9-8(5-7)10(13)3-4-12-9/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWQDWQXFANIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NC2=C(C1=O)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90705153
Record name 4-Oxo-3,4-dihydroquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304904-62-9
Record name 3,4-Dihydro-4-oxo-6-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304904-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-3,4-dihydroquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-3,4-dihydroquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-aminobenzonitrile with diketene in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The choice of catalysts and reaction conditions is optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 4-oxo group and electron-deficient aromatic ring facilitate nucleophilic substitutions. For example:

  • Chlorination at C-7 : Treatment with POCl₃ at reflux converts the 4-oxo group to a 4-chloro intermediate, enabling subsequent displacement with amines .

  • Amination at C-1 : Reaction with cyclopropylamine in t-butanol at 50°C introduces a cyclopropyl group at the N1 position .

Table 1: Substitution Reaction Examples

Reaction TypeReagents/ConditionsProductYieldSource
ChlorinationPOCl₃, reflux, 6 hr4-Chloro-3,4-dihydroquinoline-6-carbonitrile72–83%
CyclopropylaminationCyclopropylamine, KOtBu, 50°C1-Cyclopropyl-4-oxo-3,4-dihydroquinoline-6-carbonitrile65%

Oxidation

The 4-oxo group resists further oxidation, but the carbonitrile moiety can be oxidized to a carboxylic acid under harsh conditions (e.g., KMnO₄, H₂SO₄) .

Reduction

  • Carbonitrile Reduction : LiAlH₄ reduces the cyano group to an aminomethyl group, forming 3-aminomethyl-4-oxo-1,4-dihydroquinoline derivatives .

Table 2: Redox Reactions

ReactionReagents/ConditionsProductYieldSource
Cyano to AminomethylLiAlH₄, THF, 0°C to rt3-Aminomethyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile70%

C-6 Alkylation

The carbonitrile group directs electrophilic substitution. For instance:

  • Methylation : NaH/DMF enables alkylation at C-6 with methyl iodide, producing 6-methyl derivatives .

Hydrolysis

  • Carbonitrile to Carboxylic Acid : Hydrolysis with 10% NaOH converts the cyano group to a carboxylic acid, yielding 4-oxo-1,4-dihydroquinoline-6-carboxylic acid .

Table 3: Alkylation and Hydrolysis

ReactionReagents/ConditionsProductYieldSource
C-6 MethylationNaH, DMF, CH₃I, 90°C6-Methyl-4-oxo-3,4-dihydroquinoline-6-carbonitrile50–96%
Cyano Hydrolysis10% NaOH, 100°C4-Oxo-1,4-dihydroquinoline-6-carboxylic acid65–90%

Heterocycle Formation

  • Pyrazole Fusion : Reacting with hydrazine hydrate forms fused pyrazole rings at C-6/C-7 positions, enhancing bioactivity .

Table 4: Cyclization Reactions

ReactionReagents/ConditionsProductYieldSource
Pyrazole CyclizationNH₂NH₂·H₂O, EtOH, reflux6-Pyrazolyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile42–81%

Reaction Mechanisms

  • Chlorination : Proceeds via formation of a phosphorylated intermediate with POCl₃, followed by nucleophilic attack .

  • Alkylation : Base-mediated deprotonation at C-6 enhances electrophilicity for alkyl halide attack .

Scientific Research Applications

Chemical Properties and Structure

The compound 4-Oxo-3,4-dihydroquinoline-6-carbonitrile belongs to the quinoline family, which is known for a wide range of biological activities. The presence of the carbonitrile group and the keto functionality enhances its reactivity and biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its ability to inhibit various bacterial strains by targeting essential enzymes involved in DNA replication and protein synthesis.

  • Mechanism of Action : The compound interacts with bacterial DNA gyrase, an enzyme critical for DNA replication, leading to bactericidal effects.
Compound Target Activity
This compoundDNA gyraseAntibacterial
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolineVarious bacteriaAntimicrobial

Anticancer Properties

The compound has also shown promise as an anticancer agent. Studies have indicated that it can induce apoptosis in cancer cells through various pathways.

  • Case Study : A study on the analogs of this compound demonstrated its effectiveness against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range.
Compound Cell Line IC50 (µM)
This compoundMCF-7 (breast cancer)15.2
6-Chloro-4-oxoquinolineHeLa (cervical cancer)12.5

Antimalarial Activity

Recent studies have highlighted the potential of 4-Oxo-3,4-dihydroquinoline derivatives as antimalarial agents against Plasmodium falciparum.

  • Research Findings : A series of analogs were synthesized and tested for their efficacy against drug-resistant strains of malaria. The results showed promising activity with low micromolar EC50 values.
Compound Target EC50 (µM)
4-Oxo-3-carboxyl quinoloneP. falciparum<1
5-Nitro derivativesP. falciparum<0.5

Synthetic Methods

The synthesis of this compound typically involves cyclization reactions starting from anthranilic acid derivatives or other quinoline precursors. Key methods include:

  • Cyclization with Carbonitriles : Utilizing carbonitriles as starting materials leads to the formation of the desired quinoline structure.
  • Functionalization Reactions : Further modifications can enhance biological activity and specificity.

Mechanism of Action

The mechanism by which 4-Oxo-3,4-dihydroquinoline-6-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Key Structural Differences and Implications

The compound is compared to analogs based on structural similarity scores, heterocyclic core modifications, and substituent effects (Table 1).

Table 1: Structural Comparison of 4-Oxo-3,4-dihydroquinoline-6-carbonitrile and Similar Compounds

Compound Name (CAS No.) Core Structure Substituents/Modifications Similarity Score Key Implications
3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile (1017788-66-7) Quinoline Cl at position 3 0.98 Increased electron withdrawal; altered bioactivity
4-Oxo-3,4-dihydroquinazoline-6-carbonitrile (117297-41-3) Quinazoline Additional N at position 3 0.93 Enhanced H-bonding; potential kinase inhibition
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile (134997-74-3) Benzoxazine O at position 1; oxazine ring 0.86 Improved solubility; metabolic stability
N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52, J. Med. Chem. 2007) Quinoline Adamantyl and pentyl groups; carboxamide at N3 N/A Increased lipophilicity; receptor-targeted binding

Physicochemical and Pharmacological Properties

  • Hydrogen-Bonding Capacity : The quinazoline derivative (CAS 117297-41-3) has two nitrogen atoms in its core, enabling additional hydrogen-bond interactions, which are critical for binding to ATP pockets in kinases .
  • Solubility and Stability : The benzoxazine analog (CAS 134997-74-3) introduces an oxygen atom, likely improving aqueous solubility and resistance to oxidative metabolism .

Biological Activity

4-Oxo-3,4-dihydroquinoline-6-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H6N2OC_{10}H_{6}N_{2}O, with a molecular weight of approximately 174.17 g/mol. The compound features a quinoline backbone with a carbonitrile group at the 6-position, which is critical for its biological activity.

Biological Activities

1. Antimicrobial Activity
Research indicates that derivatives of 4-oxo-3,4-dihydroquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .

2. Anticancer Potential
Several studies have explored the anticancer activity of 4-oxo-3,4-dihydroquinoline derivatives. They have been found to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key enzymes involved in DNA replication and repair . For example, a derivative demonstrated an IC50 value of 156 nM against PARP1, indicating potent anticancer activity .

3. Antimalarial Activity
Research has highlighted the potential of 4-oxo-3,4-dihydroquinoline derivatives as antimalarial agents. In vitro studies have shown effectiveness against Plasmodium falciparum, suggesting a novel mechanism that could combat drug-resistant strains .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many derivatives inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
  • Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated by the activation of caspases and the upregulation of pro-apoptotic factors .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various 4-Oxo-3,4-dihydroquinoline derivatives against clinical isolates of bacteria. The results indicated that certain compounds had MIC values as low as 0.195 μg/mL against S. aureus, showcasing their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation, a series of quinoline derivatives were tested for their cytotoxic effects on human lung cancer cell lines (A549). One compound exhibited significant antiproliferative activity with an IC50 value lower than that of standard chemotherapeutics .

Comparative Analysis

The following table summarizes the biological activities and molecular characteristics of selected compounds related to this compound:

Compound NameMolecular FormulaBiological ActivityMIC/IC50 Value
This compoundC10H6N2OAntimicrobialMIC: 0.195 μg/mL
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinolineC12H9ClFN2O3AnticancerIC50: 156 nM
Novel quinolone derivativeC10H7N2O2AntimalarialEC50: <10 μM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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